molecular formula C11H12FNO2 B12637844 (6R)-6-(4-Fluorophenyl)-4-methylmorpholin-3-one CAS No. 920801-63-4

(6R)-6-(4-Fluorophenyl)-4-methylmorpholin-3-one

Cat. No.: B12637844
CAS No.: 920801-63-4
M. Wt: 209.22 g/mol
InChI Key: XQEGLZHMJLKXFK-JTQLQIEISA-N
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Description

(6R)-6-(4-Fluorophenyl)-4-methylmorpholin-3-one is a chemical compound that belongs to the morpholine family This compound is characterized by the presence of a fluorophenyl group attached to the morpholine ring, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-6-(4-Fluorophenyl)-4-methylmorpholin-3-one typically involves the reaction of 4-fluoroaniline with epichlorohydrin to form an intermediate, which is then reacted with methylamine to yield the desired morpholine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(6R)-6-(4-Fluorophenyl)-4-methylmorpholin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its amine derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted morpholine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (6R)-6-(4-Fluorophenyl)-4-methylmorpholin-3-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore. It can interact with various biological targets, making it a candidate for drug development.

Medicine

Medicinal chemistry research explores the use of this compound in the development of new therapeutic agents. Its ability to modulate biological pathways makes it a promising compound for treating various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (6R)-6-(4-Fluorophenyl)-4-methylmorpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (6R)-6-(4-Chlorophenyl)-4-methylmorpholin-3-one
  • (6R)-6-(4-Bromophenyl)-4-methylmorpholin-3-one
  • (6R)-6-(4-Methylphenyl)-4-methylmorpholin-3-one

Uniqueness

(6R)-6-(4-Fluorophenyl)-4-methylmorpholin-3-one is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the metabolic stability and

Properties

CAS No.

920801-63-4

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

(6R)-6-(4-fluorophenyl)-4-methylmorpholin-3-one

InChI

InChI=1S/C11H12FNO2/c1-13-6-10(15-7-11(13)14)8-2-4-9(12)5-3-8/h2-5,10H,6-7H2,1H3/t10-/m0/s1

InChI Key

XQEGLZHMJLKXFK-JTQLQIEISA-N

Isomeric SMILES

CN1C[C@H](OCC1=O)C2=CC=C(C=C2)F

Canonical SMILES

CN1CC(OCC1=O)C2=CC=C(C=C2)F

Origin of Product

United States

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